
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.
Wirkmechanismus
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which regulates gene expression in the brain. By inhibiting HDAC, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and potency, which allows for precise dosing and consistent results. However, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide can be expensive to synthesize and may not be readily available in some research settings. Additionally, the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for continued optimization of the synthesis method for 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide to improve yield and reduce cost.
Synthesemethoden
The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting with the condensation of 3-methoxybenzaldehyde and propylhydrazine to form 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide-109. The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to reduce drug-seeking behavior in animal models and has demonstrated efficacy in clinical trials for the treatment of cocaine addiction.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-15-14(18)13-9-12(16-17-13)10-5-4-6-11(8-10)19-2/h4-6,8-9H,3,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALCJXCZBGBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
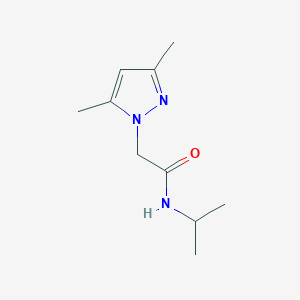
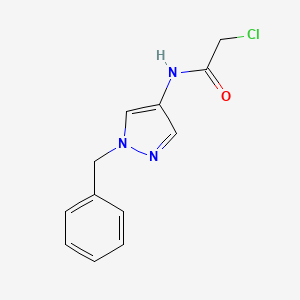

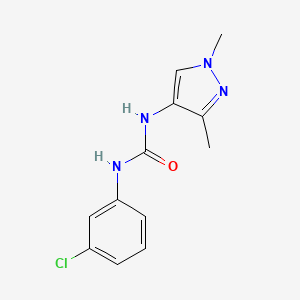
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)
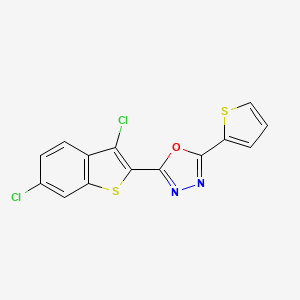
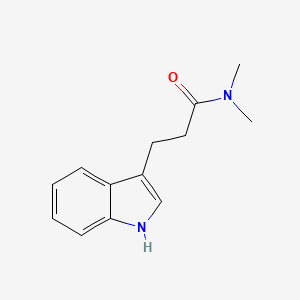
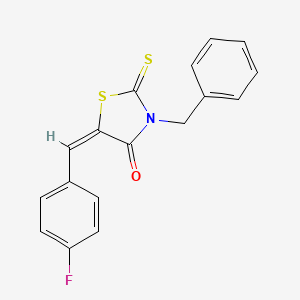
![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)